

Application Notes: Phenoldisulfonic Acid Method for Nitrate Determination

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Compound of Interest		
Compound Name:	Phenoldisulfonic acid	
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Introduction

The **phenoldisulfonic acid** (PDA) method is a well-established colorimetric technique for the quantitative determination of nitrate (NO₃⁻) in water samples. The principle is based on the reaction of nitrate ions with **phenoldisulfonic acid** in a concentrated sulfuric acid medium. This reaction forms a nitrated derivative, nitro**phenoldisulfonic acid**. Upon the addition of a strong alkali, such as ammonium hydroxide or potassium hydroxide, this derivative is converted to its alkaline salt, which imparts an intense yellow color to the solution.[1][2] The intensity of this yellow color is directly proportional to the concentration of nitrate in the original sample and can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 410 nm.[1][3]

Applications

This method is widely used in environmental monitoring and water quality assessment for various types of water, including drinking water, surface water, and groundwater. It is particularly useful for laboratories equipped with basic spectrophotometric instrumentation.

Quantitative Data

The performance characteristics of the **phenoldisulfonic acid** method are summarized below. These values may vary slightly depending on specific laboratory conditions, reagent purity, and instrumentation.



Parameter	Value	Reference
Wavelength (λmax)	410 nm	[1][3][4]
Linearity Range	0.01 - 2.0 mg/L (as NO ₃ N)	[3]
Detection Limit	Approx. 0.01 mg/L (in a 100 mL sample)	[5]
Alternate Range	Up to 12 mg/L at higher wavelengths (470-480 nm)	[3][4]

Interferences

Several substances can interfere with the accuracy of the **phenoldisulfonic acid** method. It is crucial to identify and mitigate these interferences for reliable results.

- Chlorides: This is the most significant interference, causing a reduction of nitrate during the evaporation step, which leads to erroneously low results.[3] Chloride concentration must be minimized, typically by precipitation with silver sulfate solution before analysis.[3][6]
- Nitrites: Nitrite ions at concentrations above 0.2 mg/L can interfere, yielding erratic and irreproducible results.[3] For most municipal water supplies, nitrite levels are below this threshold.[3] If high levels are suspected, they can be eliminated through the use of urea.[5]
- Color and Turbidity: The presence of colored ions or suspended solids in the sample can interfere with the spectrophotometric measurement. Samples should be clear and colorless. Filtration may be necessary.
- Organic Matter: High concentrations of organic matter may also interfere with the color development.

Detailed Experimental Protocols

- 1. Reagent Preparation
- Phenoldisulfonic Acid (PDA) Reagent:

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- In a suitable flask, dissolve 25 g of pure white phenol in 150 mL of concentrated sulfuric acid (H₂SO₄).[1][2][3]
- Carefully add 75 mL of fuming sulfuric acid (containing 15% free SO₃).[1][2]
- Stir the mixture well and heat it on a steam or water bath at 100°C for 2 hours.[1][2][7]
- Store the resulting pale, straw-colored reagent in a tightly stoppered, dark glass bottle.
- Stock Nitrate Solution (100 mg/L NO₃⁻-N):
 - Dry anhydrous potassium nitrate (KNO₃) at 105-110°C for at least 2 hours.[8]
 - Accurately weigh 0.7218 g of the dried KNO₃.[1]
 - Dissolve it in deionized water in a 1000 mL volumetric flask and dilute to the mark. Mix thoroughly.[1] This solution is stable for several months when stored at 4°C.
- Working Standard Nitrate Solutions:
 - Prepare a series of working standards by diluting the stock nitrate solution to cover the expected concentration range of the samples (e.g., 0.1 to 2.0 mg/L NO₃⁻-N).[1]
- Alkaline Solution (Ammonium Hydroxide, approx. 12 N):
 - This can be prepared by carefully diluting concentrated ammonium hydroxide (NH₄OH).
 Alternatively, a 12 N potassium hydroxide (KOH) solution can be used.[2]
- Silver Sulfate Solution (for Chloride Removal):
 - Dissolve silver sulfate (Ag₂SO₄) in deionized water to create a solution where 1 mL is equivalent to approximately 1 mg of chloride. The exact concentration may need to be adjusted based on the expected chloride levels in the samples.
- 2. Preparation of Standard Curve
- Pipette a series of known volumes of the working standard nitrate solutions (e.g., covering the range of 0.01 to 2.0 mg NO₃⁻-N) into separate evaporating dishes.

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- Proceed with the "Sample Treatment and Color Development" protocol (steps 3-7) for each standard.
- Measure the absorbance of each standard at 410 nm against a reagent blank (prepared using deionized water instead of a sample).
- Plot a calibration curve of absorbance versus nitrate concentration (mg/L NO₃⁻-N).
- 3. Sample Treatment and Color Development
- Sample Preparation: Take a known volume (e.g., 50-100 mL) of a clear, filtered water sample and place it in an evaporating dish.[1][2]
- Chloride Removal (Crucial Step): If chlorides are present, add a stoichiometric amount of silver sulfate solution to precipitate the chloride as silver chloride (AgCl). Heat gently to coagulate the precipitate and filter it, collecting the filtrate.
- Evaporation: Evaporate the filtrate to complete dryness on a steam or water bath.[1][3] It is
 important that the sample is neutral or slightly alkaline during this step to prevent the loss of
 nitrate.[3]
- Nitration: Cool the evaporating dish and its dry residue. Add 2.0 mL of the **phenoldisulfonic** acid reagent directly to the residue.[1][3] Using a glass rod, thoroughly triturate the residue to ensure complete and intimate contact with the acid.[1][8]
- Dissolution: After a few minutes, add 20 mL of deionized water and stir with the glass rod until the residue is completely dissolved.[1]
- Color Development: Slowly and carefully add 8-10 mL of the 12 N ammonium hydroxide (or potassium hydroxide) solution to develop the characteristic yellow color.[1] The solution should be strongly alkaline.
- Final Volume: Quantitatively transfer the colored solution to a 100 mL volumetric flask. Rinse the evaporating dish with deionized water and add the rinsings to the flask. Dilute to the mark with deionized water and mix thoroughly.[1][3]



Spectrophotometric Measurement: Allow the solution to cool to room temperature. Measure
the absorbance of the solution in a spectrophotometer at 410 nm against a reagent blank.[3]
The reagent blank is prepared by carrying out all the steps of the procedure, starting from
the evaporation step, using an equal volume of deionized water.

4. Calculation

Determine the concentration of nitrate-nitrogen (NO₃⁻-N) in the sample by comparing its absorbance to the standard curve. Apply a dilution factor if the original sample was diluted.

Concentration (mg/L NO_3^--N) = (Concentration from curve) x (Dilution Factor)

Visual Workflow



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